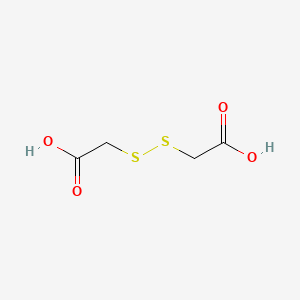

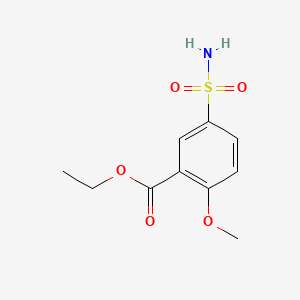

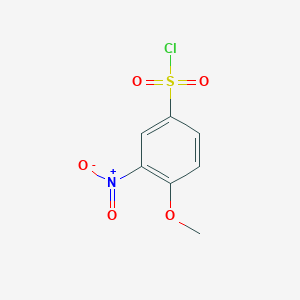

![molecular formula C8H8N2O3 B1265840 4-[(Aminocarbonyl)amino]benzoic acid CAS No. 6306-25-8](/img/structure/B1265840.png)

4-[(Aminocarbonyl)amino]benzoic acid

Description

Synthesis Analysis

The synthesis of derivatives similar to 4-[(Aminocarbonyl)amino]benzoic acid has been documented, where precursors and similar compounds are synthesized through multiple steps, including regioselective amidomethylation and protection-deprotection strategies. These methods yield compounds with distinct functionalities, demonstrating the compound's versatility in synthetic chemistry (Pascal et al., 2000).

Molecular Structure Analysis

Molecular structure and geometry optimization studies, often using spectroscopic techniques and density functional theory (DFT) calculations, reveal detailed insights into the compound's structure. These analyses include 1H, 13C NMR, UV–VIS, and IR spectroscopy, alongside theoretical methods to confirm molecular structures and investigate molecular vibrations, indicating intramolecular charge transfer and tautomerism (Kurt et al., 2011).

Chemical Reactions and Properties

This compound and its derivatives are involved in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism. The extent of these reactions depends on the solvent composition and the pH of the medium, demonstrating the compound's reactive nature and its potential for further chemical transformations (Baul et al., 2009).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. These properties are crucial for determining the compound's suitability for various applications, including material science and pharmaceuticals. For example, the crystalline structure analysis provides insights into the compound's stability and reactivity (Kosma et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with other compounds, functional group transformations, and participation in complex formation, are essential for its applications in synthetic and medicinal chemistry. Investigations into its reactivity patterns, interaction with metals, and potential as a building block for more complex molecules highlight the compound's chemical versatility (Shamsutdinova et al., 2020).

Scientific Research Applications

Synthesis and Derivative Applications

Novel Amino Acid Synthesis : 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), synthesized from 4-aminobenzoic acid, shows potential as a building block for peptidomimetics and combinatorial chemistry. Its distinct functionalities enable selective reactions and the synthesis of pseudopeptides (Pascal et al., 2000).

Schiff Base Compounds : Derivatives of 4-Amino benzoic acid synthesized with aldehydes and ketones exhibit unique spectroscopic properties and potential biological activity against various bacteria (Radi et al., 2019).

Azo-Benzoic Acids : The study of azo-benzoic acids, including derivatives of 4-[(Aminocarbonyl)amino]benzoic acid, revealed their molecular structures and potential for application in various fields due to their spectroscopic properties (Baul et al., 2009).

Photophysics and Solar Cell Applications

- Solar Cell Potential : A study on 4-[(4-pyridinylmethylene)amino]-benzoic acid identified its promising adsorption properties for potential application in perovskite solar cells. This compound may help in improving the coupling between perovskite and TiO2 surfaces (Zhang & Wang, 2018).

Miscellaneous Applications

Metabolic Fate Study : Research on substituted benzoic acids, including 4-amino benzoic acid, explored their metabolism in rats. This study provides insights into the drug-metabolizing enzyme active sites and key features of benzoate metabolism (Ghauri et al., 1992).

Organic Light-Emitting Devices : The synthesis of 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid and its Raman spectroscopic investigation suggested its application as a self-assembly monolayer material for organic light-emitting devices (Kurt et al., 2011).

Co-Culture Engineering : A study on the biosynthesis of 3-amino-benzoic acid in Escherichia coli demonstrated the potential of co-culture engineering as a powerful approach in metabolic engineering (Zhang & Stephanopoulos, 2016).

properties

IUPAC Name |

4-(carbamoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(13)10-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVRQUHNZHBKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212385 | |

| Record name | Benzoic acid, p-ureido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6306-25-8 | |

| Record name | 4-[(Aminocarbonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, p-ureido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6306-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6306-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, p-ureido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

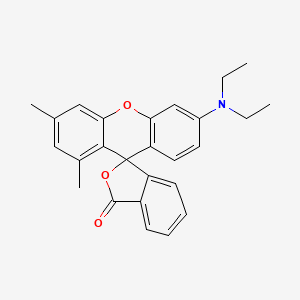

![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)

![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)